2-Amino-6-chloropyridine
Overview
Description
Scientific Research Applications
Chemistry: It serves as a model compound for studying the interactions of N-methyl-D-aspartate receptor antagonists and monoamine oxidase inhibitors.
Biology: CHF-3381 is used to investigate the biological pathways involved in neuropathic pain and epilepsy.
Medicine: The compound has shown promise in clinical trials for treating neuropathic pain and epilepsy, offering a potential new therapeutic option for patients
Mechanism of Action
Target of Action
The primary target of 2-Amino-6-chloropyridine is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a serine/threonine-protein kinase that plays a crucial role in the control of the cell cycle and is essential for meiosis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is water-soluble , which suggests that it may spread in water systems and its action could be influenced by the aqueous environment.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
2-Amino-6-chloropyridine is involved in biochemical reactions as a substrate in a Ni (II)-catalyzed homo-coupling process, which results in the formation of diamino-2,2′-bipyridine
Molecular Mechanism
It is known to participate in a Ni (II)-catalyzed homo-coupling process to form diamino-2,2′-bipyridine
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have been studied. In zebrafish embryos, the relative toxicity to embryo development was the highest for this compound, followed by impurity B and zopiclone, and the malformation rate and mortality of embryos were concentration-dependent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CHF-3381 involves the reaction of 2,3-dihydro-1H-inden-2-ylamine with acetamide under specific conditions to form 2-[(2,3-dihydro-1H-inden-2-yl)amino]acetamide monohydrochloride . The reaction typically requires a controlled environment with precise temperature and pH conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of CHF-3381 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality. The reaction conditions are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
CHF-3381 undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the compound’s structure, potentially altering its pharmacological properties.
Substitution: Substitution reactions can introduce different functional groups into the molecule, potentially enhancing its activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce dehydrogenated forms of the compound .
Comparison with Similar Compounds
Similar Compounds
MK 801: Another N-methyl-D-aspartate receptor antagonist with similar neuroprotective effects.
Lamotrigine: An antiepileptic drug that also inhibits voltage-gated sodium channels but does not block N-methyl-D-aspartate receptor currents.
Safinamide: A selective monoamine oxidase B inhibitor with additional glutamate release inhibition properties
Uniqueness
CHF-3381 is unique in its dual action as both a N-methyl-D-aspartate receptor antagonist and a monoamine oxidase inhibitor. This dual mechanism allows it to target multiple pathways involved in neuropathic pain and epilepsy, potentially offering more comprehensive therapeutic benefits compared to compounds with a single mode of action .
Properties
IUPAC Name |
6-chloropyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2/c6-4-2-1-3-5(7)8-4/h1-3H,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBYJTLDIQBWBHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20196575 | |
Record name | Pyridine, 2-amino-6-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20196575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
45644-21-1 | |
Record name | 6-Chloro-2-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=45644-21-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridine, 2-amino-6-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045644211 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyridine, 2-amino-6-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20196575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-6-chloropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and spectroscopic data for 2-amino-6-chloropyridine?
A1: this compound has the molecular formula C5H5ClN2 and a molecular weight of 128.56 g/mol. Spectroscopically, it has been extensively studied using Fourier transform infrared (FT-IR) and FT-Raman techniques. These studies provide detailed information about the vibrational modes and structural characteristics of the molecule. []
Q2: How is this compound synthesized?
A2: Several synthetic routes are available for this compound. One common method involves the reduction of 2-hydrazino-6-chloropyridine under various conditions, with the most effective being catalytic reduction using hydrazine and Raney nickel. [] Another approach utilizes a multi-step process starting from 2,6-dichloropyridine, proceeding through 2-hydrazino- and 2-azido- intermediates to yield the final product. [] Direct chlorination of pyridine can also produce this compound, albeit with significant by-product formation. []
Q3: Are there any computational chemistry studies on this compound?
A3: Yes, computational studies employing Hartree-Fock (HF) and density functional theory (DFT) methods with the B3LYP functional and 6-311++G(d,p) basis set have been used to investigate the geometrical parameters, vibrational frequencies, IR intensities, and Raman activities of this compound. These calculations provide insights into the electronic structure and spectral properties of the molecule. []
Q4: Has this compound been used in the synthesis of other compounds?
A4: Absolutely, this compound serves as a versatile building block in organic synthesis. For example, it has been used as a starting material for synthesizing various heterocyclic compounds, including pyrazolopyridines, pyridopyrimidines, benzodiazepines, and benzothiazepines. [] It is also a key precursor in synthesizing 1-alkyl-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, a class of compounds with antibacterial activity. []
Q5: What is known about the structure-activity relationship (SAR) of compounds derived from this compound?
A5: Studies exploring the SAR of this compound derivatives, particularly those with antibacterial activity, have revealed important insights. For instance, introducing a cyclic amine substituent at the 7-position of 1-alkyl-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, derived from this compound, significantly enhances their in vitro antibacterial activity, particularly against Pseudomonas aeruginosa. [] These findings highlight the impact of specific structural modifications on the biological activity of these compounds.
Q6: Are there any reported applications of this compound derivatives in medicinal chemistry?
A6: Yes, this compound derivatives have shown promise in medicinal chemistry. For instance, they have been explored as potential antiviral agents against Human Cytomegalovirus (HCMV). Researchers designed novel amino-substituted imidazopyridine nucleoside derivatives as analogs of the HCMV inhibitor Maribavir, starting from this compound. []
Q7: What analytical techniques are commonly employed to characterize and quantify this compound?
A7: Common analytical methods used to characterize and quantify this compound include nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis. [] These techniques provide complementary information regarding the compound's structure, purity, and elemental composition.
Q8: What is known about the supramolecular interactions of this compound?
A8: Investigations into the supramolecular interactions of this compound have revealed its ability to form co-crystals. For instance, a 1:1 co-crystal of this compound with glutaric acid has been reported. This co-crystal is stabilized by a network of hydrogen bonds, including N—H...O and O—H...N interactions between the base and acid molecules, as well as O—H...O hydrogen bonds between adjacent acid molecules. []
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